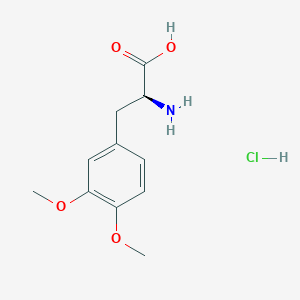
3,4-Dimethoxyphenyl-L-alanine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-二甲氧基苯丙氨酸盐酸盐是一种化学化合物,其分子式为C11H15NO4该化合物是L-酪氨酸的衍生物,在各种科学研究应用中使用,特别是在肽合成中以及作为制备复杂有机分子的中间体 .
准备方法
合成路线和反应条件
3,4-二甲氧基苯丙氨酸盐酸盐的合成通常涉及在特定条件下将3,4-二甲氧基苯甲醛与合适的氨基酸衍生物反应。一种常见的方法是在氰基硼氢化钠等还原剂的存在下,将3,4-二甲氧基苯甲醛与L-丙氨酸进行还原胺化 .
工业生产方法
3,4-二甲氧基苯丙氨酸盐酸盐的工业生产通常采用化学酶法合成。该方法涉及使用工程化的酶,例如天冬氨酸转氨酶变体,以高效率和对映体过量催化3,4-二甲氧基苯丙酮酸转化为3,4-二甲氧基苯丙氨酸 .
化学反应分析
反应类型
3,4-二甲氧基苯丙氨酸盐酸盐经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成相应的醌类。
还原: 还原反应可以将其转化为相应的醇类。
取代: 亲核取代反应可以将不同的官能团引入芳香环.
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾和三氧化铬。
还原: 硼氢化钠和氢化铝锂是常用的还原剂。
取代: 卤化反应通常在酸性条件下使用溴或氯等试剂.
主要产物
氧化: 产生醌类。
还原: 产生醇衍生物。
取代: 导致卤代或其他取代的芳香族化合物.
科学研究应用
Synthesis and Chemical Properties
3,4-Dimethoxyphenyl-L-alanine hydrochloride can be synthesized through various methods, including enzymatic resolution and chemical modifications of precursor compounds. For instance, a patent describes a process involving stereo-specific deacetylation using acylase from Aspergillus oryzae at a controlled pH to produce the L-form of the amino acid . The compound is characterized by its chiral nature, which is crucial for its biological activity.
Neuropharmacology
One of the most significant applications of this compound is its role as an intermediate in the synthesis of L-DOPA (3-(3,4-dihydroxyphenyl)-L-alanine), a well-known treatment for Parkinson's disease. The conversion process involves heating with concentrated hydrobromic acid, demonstrating its utility in producing compounds that influence dopaminergic pathways .
Kinetic Studies
A kinetic analysis involving D-Alanine provided insights into absorption and clearance rates in humans . While this study did not focus directly on this compound, it highlights the importance of understanding the pharmacokinetics of related compounds for therapeutic applications.
Synthesis Optimization
Research has also focused on optimizing the synthesis of 3-(3,4-dimethoxyphenyl)-L-alanine to improve yield and purity for pharmaceutical use. The process described in patents emphasizes the significance of pH control and enzyme selection in achieving high-quality products .
作用机制
3,4-二甲氧基苯丙氨酸盐酸盐的作用机制涉及其与生物系统中的特定酶和受体的相互作用。它作为各种酶的底物,导致形成具有生物活性的化合物。涉及的分子靶点和途径包括神经递质合成的调节和特定代谢酶的抑制 .
相似化合物的比较
类似化合物
- 3-甲氧基-O-甲基-L-酪氨酸
- L-3,4-二甲氧基苯丙氨酸
- 3,4-二甲氧基-L-苯丙氨酸
独特性
3,4-二甲氧基苯丙氨酸盐酸盐的独特性在于其芳香环上的特定取代模式,这赋予了其独特的化学和生物学性质。这种独特性使其在合成特种肽以及作为制备复杂有机分子的中间体中具有价值 .
生物活性
3,4-Dimethoxyphenyl-L-alanine hydrochloride, also known as (2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid, is a derivative of L-tyrosine characterized by two methoxy groups on the phenyl ring. This compound exhibits significant biological activity and potential therapeutic applications due to its unique structural properties.
- Molecular Formula : C₁₁H₁₅NO₄
- Molecular Weight : 225.24 g/mol
- Chirality : The compound is chiral, which influences its interactions in biological systems.
Enzyme Interactions
Research indicates that 3,4-Dimethoxyphenyl-L-alanine acts as a substrate for phenylalanine ammonia-lyase (PAL), an enzyme involved in the phenylpropanoid biosynthesis pathway. This pathway is crucial for the production of various plant compounds such as flavonoids and lignins, which are essential for plant growth and defense mechanisms.
The compound has shown to interact effectively with specific enzymes, including:
- Loktanella atrilutea Aromatic Ammonia-Lyase : This enzyme demonstrates unique substrate specificity for 3,4-Dimethoxyphenyl-L-alanine, indicating its potential advantages over other substrates typically used in similar enzymatic processes.
Pharmacological Potential
The pharmacological activities of 3,4-Dimethoxyphenyl-L-alanine have been explored in various studies:
Case Studies and Experimental Data
-
Enzymatic Activity :
- A study demonstrated that 3,4-Dimethoxyphenyl-L-alanine serves as an efficient substrate for PAL, leading to significant conversions in enzymatic reactions involving phenolic compounds.
- Synthesis and Modification :
-
Comparative Analysis with Similar Compounds :
- The biological activity of 3,4-Dimethoxyphenyl-L-alanine was compared with structurally similar compounds. The following table summarizes key features:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(4-Methoxyphenyl)-L-alanine | C₁₁H₁₃NO₄ | Contains one methoxy group; less hydrophilic |
| 3-(3-Hydroxyphenyl)-L-alanine | C₁₁H₁₃NO₃ | Hydroxy group instead of methoxy; polar nature |
| 3-(2-Methoxyphenyl)-L-alanine | C₁₁H₁₃NO₄ | Methoxy group at different position; altered reactivity |
| L-Tyrosine | C₉H₁₃NO₃ | Precursor to 3,4-Dimethoxyphenyl-L-alanine; lacks methoxy substitution |
属性
分子式 |
C11H16ClNO4 |
|---|---|
分子量 |
261.70 g/mol |
IUPAC 名称 |
(2S)-2-amino-3-(3,4-dimethoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C11H15NO4.ClH/c1-15-9-4-3-7(6-10(9)16-2)5-8(12)11(13)14;/h3-4,6,8H,5,12H2,1-2H3,(H,13,14);1H/t8-;/m0./s1 |
InChI 键 |
KRIFQZYWLFOKRA-QRPNPIFTSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)C[C@@H](C(=O)O)N)OC.Cl |
规范 SMILES |
COC1=C(C=C(C=C1)CC(C(=O)O)N)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















